molecular formula C23H19N3O3S B3008835 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 476459-45-7

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3008835
CAS No.: 476459-45-7
M. Wt: 417.48
InChI Key: ZRKDEJSYVHKKAX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic organic compound featuring a thieno[3,4-c]pyrazole core fused with a 3,5-dimethylphenyl substituent and a 2-oxo-2H-chromene-3-carboxamide moiety. The 3,5-dimethylphenyl substituent provides steric bulk and symmetry, which may influence crystallinity and molecular interactions .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-13-7-14(2)9-16(8-13)26-21(18-11-30-12-19(18)25-26)24-22(27)17-10-15-5-3-4-6-20(15)29-23(17)28/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKDEJSYVHKKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antioxidant, anticancer, and anti-inflammatory properties based on various research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C23H19N3O3S
  • Molecular Weight: 417.48 g/mol
  • CAS Number: 396724-40-6

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives, including the compound . Research demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances such as 4-nonylphenol. The alterations in erythrocytes were significantly reduced when treated with thieno[2,3-c]pyrazole compounds compared to untreated controls. The following table summarizes the effects observed:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7e)28.3 ± 2.04
Compound (7f)3.7 ± 0.37
Compound (8)29.1 ± 3.05

This data indicates that the compound may serve as an effective antioxidant agent, protecting cells from oxidative damage .

2. Anticancer Activity

The anticancer properties of thieno[3,4-c]pyrazole derivatives have been explored in various studies. Notably, certain derivatives have shown promise in inhibiting cell proliferation in cancer cell lines such as TK-10 and HT-29. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids that included thieno[3,4-c]pyrazole derivatives among their candidates .

The mechanisms underlying these effects often involve the modulation of signaling pathways associated with cell growth and apoptosis, although specific pathways activated by this compound require further elucidation.

3. Anti-inflammatory Activity

Thieno[2,3-c]pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting their potential utility in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Synthesis and Characterization : The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide was achieved through various synthetic routes involving thienopyrazole chemistry and subsequent functionalization to enhance biological activity.
  • Biological Assays : In vitro assays have been employed to assess the cytotoxicity and biological efficacy of this compound against various cancer cell lines and normal cells to determine selectivity and therapeutic index.

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

Property Target Compound Analog (CAS 958984-08-2)
Aryl Substituent 3,5-dimethylphenyl (para-symmetry) 2,3-dimethylphenyl (ortho-substitution)
Carboxamide Group Chromene-3-carboxamide (planar, conjugated) Furan-2-carboxamide (smaller, less conjugated)
Molecular Weight (g/mol) ~407.4 (calculated) ~381.4 (calculated)
Hypothetical logP ~3.5 (higher due to chromene hydrophobicity) ~2.8 (lower with furan polarity)
Crystallinity Likely enhanced (symmetrical substituents) Reduced (ortho-substitution disrupts packing)

Implications of Structural Differences

  • Bioactivity : The chromene group in the target compound may enable interactions with enzymes like kinases or DNA via intercalation, whereas the furan analog might exhibit weaker binding due to reduced conjugation .
  • Solubility : The polar furan moiety could improve aqueous solubility compared to the hydrophobic chromene, though this depends on additional functional groups.
  • Synthetic Accessibility : The ortho-substituted analog may require more complex synthetic routes due to steric challenges during coupling reactions.

Research Findings and Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography using software like SHELXL (for refinement) and WinGX (for data processing). The symmetry of the 3,5-dimethylphenyl group in the target compound likely facilitates high-quality crystallographic data, whereas the ortho-substituted analog may present challenges in crystal packing .

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